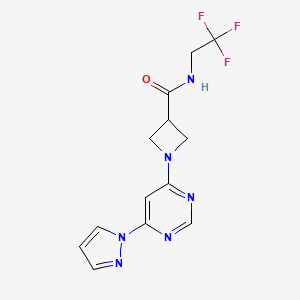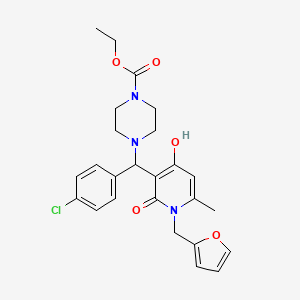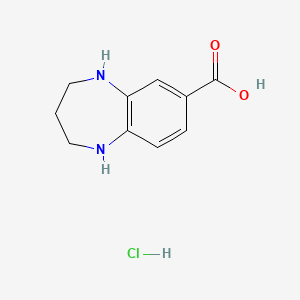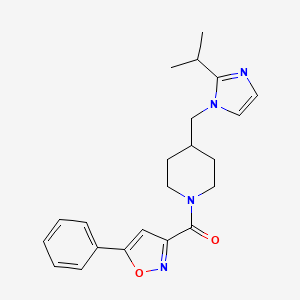
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N6O and its molecular weight is 326.283. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrazolopyrimidines, including derivatives similar to the queried compound, have been synthesized and evaluated for various biological activities. For example, compounds have been synthesized through high-temperature glycosylation and tested for in vitro activity against certain viruses and tumor cells. Some derivatives demonstrated significant activity against measles and exhibited moderate antitumor activity against leukemia cell lines (Petrie et al., 1985)[https://consensus.app/papers/synthesis-activity-6azacadeguomycin-346trisubstituted-petrie/8e00244e86315294b63f5914386ea5d3/?utm_source=chatgpt]. Another study focused on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing the potential for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting a structure-activity relationship crucial for further drug development (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Antagonist Activity and Adenosine Receptor Affinity
Specific pyrazolopyrimidine compounds have shown antagonist activity significantly greater than theophylline at the A1 adenosine receptor, indicating their potential as therapeutic agents targeting adenosine receptors (Quinn et al., 1991)[https://consensus.app/papers/monoαcarbamoylethylthiosubstituted-quinn/7506e8ab27ad554e8d92ff878e8121bb/?utm_source=chatgpt].
Antitumor and Fungicidal Activities
The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from them have been explored, with some compounds screened for in vitro antitumor activities against different human cancer cell lines, indicating the importance of these compounds in the development of new anticancer agents (Hafez et al., 2013)[https://consensus.app/papers/synthesis-structural-elucidation-vitro-antitumor-hafez/770cc384efff5613bdf74d953f957adc/?utm_source=chatgpt]. Moreover, pyrazolopyrimidine analogs of carboxin have been synthesized, showing high levels of fungicidal activity in assays, underscoring their potential in agricultural applications (Huppatz, 1985)[https://consensus.app/papers/systemic-fungicides-synthesis-pyrazolo15apyrimidine-huppatz/994f245159c85a4eb401ce6841a619ac/?utm_source=chatgpt].
Anti-inflammatory and Anti-cancer Activities
Recent studies have synthesized antipyrinyl-pyrazolopyrimidines and evaluated them for anti-inflammatory and anti-cancer activities, demonstrating the versatility and therapeutic potential of pyrazolopyrimidine derivatives in addressing inflammation and cancer (Kaping et al., 2020)[https://consensus.app/papers/ultrasound-assisted-synthesis-kaping/df0fef9627915d469521273e6be8110c/?utm_source=chatgpt].
Propriétés
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O/c14-13(15,16)7-17-12(23)9-5-21(6-9)10-4-11(19-8-18-10)22-3-1-2-20-22/h1-4,8-9H,5-7H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJBBVWCXHKTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)


![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)
![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)


